molecular formula C11H11N3O B1439990 1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 39088-06-7

1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1439990
CAS RN: 39088-06-7
M. Wt: 201.22 g/mol
InChI Key: HHFKYGKUFGMCIC-UHFFFAOYSA-N
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Description

The compound “1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a pyridine derivative. Pyridines are aromatic six-membered rings with one nitrogen atom, and are important in many biological compounds and pharmaceuticals. The “2-oxo” suggests a carbonyl group (C=O) at the 2-position of the ring, and “1,2-dihydro” indicates that the compound is a reduced form of pyridine .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction. The cyanoethyl groups could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, the carbonyl group at the 2-position, and the cyanoethyl groups at the 1- and 3-positions. The presence of these functional groups would likely result in a polar molecule .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions. The cyanoethyl groups could act as leaving groups in nucleophilic substitution reactions, or they could be reduced to form amines. The carbonyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar cyanoethyl and carbonyl groups would likely result in a compound that is polar and may have the ability to form hydrogen bonds .

Scientific Research Applications

Optical and Electronic Properties

  • Photosensitivity and Optoelectronics : A study by Roushdy et al. (2019) investigated the photosensitivity of a compound similar to 1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The research focused on understanding the electronic absorption and optical band gap of the synthesized compound film. This has implications for its use in optoelectronic devices due to its photosensitivity characteristics under various illumination intensities (Roushdy et al., 2019).

Chemical Synthesis and Reactions

  • Synthesis and Reactivity : Elaborated by Elassar (2011), this research discusses the rapid synthesis of a compound structurally related to the chemical . The study highlights its reactivity towards different organic reagents, which is crucial for understanding its applications in chemical synthesis (Ellassar, 2011).

  • Molecular Docking and Antimicrobial Agents : Khidre and Radini (2021) synthesized novel thiazole derivatives incorporating pyridine moiety, akin to the chemical in focus. Their study involved in silico molecular docking to evaluate DNA gyrase inhibitory activity, and the compounds demonstrated significant antimicrobial activities. This application could be relevant in the development of new antimicrobial agents (Khidre & Radini, 2021).

Material Sciences and Engineering

  • Corrosion Inhibition : Ibraheem (2019) synthesized a derivative of 1,2-dihydropyridine-3-carbonitrile and evaluated its effectiveness as a corrosion inhibitor on mild steel. The study showed significant inhibition performance, highlighting its potential application in material sciences and engineering (Ibraheem, 2019).

  • Density and Viscosity Measurements : Baluja and Talaviya (2016) conducted research on various dihydropyridine derivatives, measuring their densities and viscosities in different solvents. Such studies are vital in understanding the physical properties of these compounds, which can be crucial in applications like solvent selection and process optimization in chemical engineering (Baluja & Talaviya, 2016).

  • Hydrogen Production Control : Saleh, El Wanees, and Mustafa (2018) examined dihydropyridine derivatives as controllers for hydrogen production during zinc dissolution. This has implications in chemical processes where controlling the rate of hydrogen production is crucial, such as in metal refining and chemical manufacturing (Saleh, El Wanees, & Mustafa, 2018).

Future Directions

The study and application of pyridine derivatives is a broad and active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activity of this compound, or investigate its use as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

1-(2-cyanoethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-9(2)14(5-3-4-12)11(15)10(8)7-13/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFKYGKUFGMCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCC#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206344
Record name 3-Cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanoethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

39088-06-7
Record name 3-Cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39088-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA El-Essawy, WA El-Sayed, AS El-Etrawy… - Chemistry of …, 2013 - Springer
A number of functionalized pyridine derivatives in which the pyridine ring is linked to triazole, thiadiazole, thiazole, and tetrazole moieties were synthesized by cyclization with carbon …
Number of citations: 7 link.springer.com

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